molecular formula C13H21NO4 B14621262 2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60855-81-4

2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)

Cat. No.: B14621262
CAS No.: 60855-81-4
M. Wt: 255.31 g/mol
InChI Key: XEAJUPGXVYTXAM-UHFFFAOYSA-N
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Description

2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a diethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3,4-dimethoxybenzyl chloride with diethanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethanolamine acts as a nucleophile, displacing the chloride ion from the benzyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a similar backbone but different substituents.

Uniqueness

2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a dimethoxyphenyl group and a diethanolamine backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

60855-81-4

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H21NO4/c1-17-12-4-3-11(9-13(12)18-2)10-14(5-7-15)6-8-16/h3-4,9,15-16H,5-8,10H2,1-2H3

InChI Key

XEAJUPGXVYTXAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(CCO)CCO)OC

Origin of Product

United States

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